molecular formula C17H16N2OS B5698732 2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide

2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B5698732
M. Wt: 296.4 g/mol
InChI Key: IHTYQLPRUGCOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTIP and is a selective inhibitor of the RGS4 protein, which is involved in the regulation of various signaling pathways.

Mechanism of Action

MTIP selectively inhibits the RGS4 protein, which is involved in the regulation of various signaling pathways. RGS4 is known to play a role in the regulation of G protein-coupled receptor (GPCR) signaling, which is involved in various physiological processes such as neurotransmission, cardiovascular function, and immune response. By inhibiting RGS4, MTIP enhances GPCR signaling, leading to improved cognitive function and reduced symptoms of various diseases.
Biochemical and Physiological Effects:
MTIP has been shown to improve cognitive function and reduce symptoms of schizophrenia and Parkinson's disease. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, MTIP has been shown to have anti-inflammatory effects and to improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTIP in lab experiments is its selectivity for the RGS4 protein, which allows for more precise targeting of specific signaling pathways. However, the synthesis of MTIP is complex and time-consuming, which can limit its use in large-scale experiments. Additionally, the potential side effects of MTIP are not well understood, which can limit its use in clinical settings.

Future Directions

There are several potential future directions for the study of MTIP. One area of research is the development of more efficient synthesis methods for MTIP, which would allow for larger-scale experiments. Another area of research is the investigation of the potential side effects of MTIP, which would be important for its use in clinical settings. Additionally, further studies are needed to explore the potential applications of MTIP in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.

Synthesis Methods

The synthesis of MTIP involves several steps, starting with the reaction of 1-naphthylamine with ethyl bromoacetate to form 1-naphthylacetate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative, which is further reacted with methyl iodide to form the final product, MTIP. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

MTIP has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of MTIP is in the field of neuroscience, where it has been shown to improve cognitive function and reduce symptoms of schizophrenia and Parkinson's disease. MTIP has also been studied for its potential use in treating various types of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTYQLPRUGCOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

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